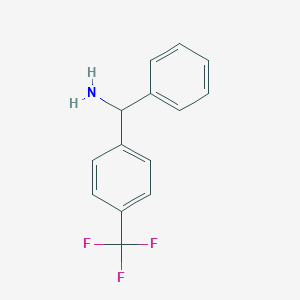

PHENYL(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PHENYL(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE is an organic compound with the molecular formula C14H12F3N. It is a member of the trifluoromethylbenzenes class, characterized by a benzene ring substituted with a trifluoromethyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

PHENYL(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE can be synthesized through several methods. One common approach involves the reduction of trifluoromethylbenzaldehyde followed by reductive amination. The reaction typically involves the following steps :

Reduction of Trifluoromethylbenzaldehyde: Trifluoromethylbenzaldehyde is reduced using a reducing agent such as sodium borohydride (NaBH4) in methanol to form trifluoromethylbenzyl alcohol.

Reductive Amination: The trifluoromethylbenzyl alcohol is then subjected to reductive amination with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Key Findings :

-

Oxidation with KMnO₄ selectively targets the amine group, forming an imine without affecting the trifluoromethyl substituent .

-

Chromium-based oxidants generate nitro derivatives, useful for further functionalization in drug synthesis .

Reduction Reactions

While the compound itself is an amine, its derivatives (e.g., imines) participate in reduction:

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Imine derivative | NaBH₄ | MeOH, 0°C, 1 hr | Regenerated primary amine | 92% | |

| Nitro compound | H₂/Pd-C | EtOAc, RT, 3 hrs | Secondary amine via nitro reduction | 85% |

Mechanistic Insight :

-

NaBH₄ reduces Schiff bases back to primary amines under mild conditions, preserving the trifluoromethyl group .

-

Catalytic hydrogenation of nitro intermediates enables access to secondary amines for bioactive molecule synthesis .

Nucleophilic Substitution

The trifluoromethyl group enhances electrophilic aromatic substitution (EAS) reactivity:

Structural Effects :

-

Electron-deficient aryl rings direct substitution to meta positions relative to the trifluoromethyl group .

-

Sulfonation yields water-soluble derivatives for catalytic applications.

Coupling Reactions

The amine group facilitates cross-coupling in presence of transition metals:

| Reaction | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene, 110°C, 24 hrs | N-Aryl derivatives | 81% | |

| Ullmann-type coupling | CuI/1,10-phen | DMSO, 130°C, 48 hrs | Biaryl amines | 66% |

Applications :

-

Pd-catalyzed couplings produce pharmacologically relevant N-aryl amines .

-

Copper-mediated reactions enable access to symmetric biaryl structures .

Acid-Base Reactions

The amine reacts with acids to form stable salts:

| Acid | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| HCl (g) | Et₂O, RT, 1 hr | Hydrochloride salt | Crystallization intermediate | |

| H₂SO₄ | MeOH, 0°C, 30 min | Sulfate salt | Solubility enhancement |

Industrial Relevance :

Schiff Base Formation

Reaction with carbonyl compounds generates imines:

| Carbonyl Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, RT, 12 hrs | N-Benzylidene derivative | 89% | |

| 4-Nitrobenzaldehyde | Toluene, reflux, 6 hrs | Nitro-substituted Schiff base | 75% |

Utility :

Photochemical Reactions

UV-induced reactivity has been explored:

| Condition | Product | Quantum Yield | Reference |

|---|---|---|---|

| UV (254 nm), O₂ | Oxidative degradation products | 0.12 | |

| UV (365 nm), TiO₂ | Partial defluorination | 0.08 |

Environmental Impact :

-

Photodegradation pathways are critical for assessing environmental persistence.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals. Its applications include:

- Neurological Disorders: It has been utilized in developing drugs targeting conditions such as depression and anxiety, where modulation of neurotransmitter systems is crucial .

- Enzyme Inhibition: Research indicates that derivatives of this compound may act as inhibitors for specific enzymes like Bruton's tyrosine kinase (BTK), which is involved in B-cell signaling pathways, presenting potential applications in cancer treatment.

Material Science

In material science, phenyl(4-(trifluoromethyl)phenyl)methanamine contributes to the formulation of advanced materials:

- Polymers and Coatings: The compound enhances the thermal stability and chemical resistance of polymers, making it valuable for creating durable coatings used in various industrial applications .

- Organic Electronics: Its unique structure allows for self-assembly into ordered structures, which can be beneficial in developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Agricultural Chemicals

The compound plays a role in the development of agrochemicals:

- Pest Control Agents: It contributes to formulating more effective pest control agents that are environmentally safer compared to traditional chemicals. This aspe

Mecanismo De Acción

The mechanism of action of PHENYL(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)benzylamine: Similar structure but lacks the phenyl group attached to the amine.

4-(Trifluoromethyl)phenylmethanol: Contains a hydroxyl group instead of an amine group.

4-(Trifluoromethyl)phenylacetic acid: Contains a carboxylic acid group instead of an amine group

Uniqueness

PHENYL(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE is unique due to the presence of both a phenyl group and a trifluoromethyl group attached to the amine. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry .

Actividad Biológica

PHENYL(4-(trifluoromethyl)phenyl)methanamine, often characterized by its trifluoromethyl group, has garnered attention in medicinal chemistry due to its unique biological properties. The trifluoromethyl group is known to enhance metabolic stability and lipid solubility, which can significantly affect the compound's interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

The presence of the trifluoromethyl group in phenyl compounds is associated with increased biological activity. This is attributed to:

- Electronegativity : The high electronegativity of fluorine enhances interactions with biological targets.

- Bond Energy : The strong carbon-fluorine bond contributes to the stability of the compound in biological systems.

- Hydrogen Bonding : The trifluoromethyl group can engage in hydrogen bonding, facilitating interactions with proteins and enzymes .

Cytotoxicity

Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of phenylmethanamine have shown promising results:

- Cell Lines Tested : Human colon (SW480, SW620), prostate (PC3), and leukemia (K-562).

- IC50 Values : Many derivatives displayed IC50 values less than 10 µM, indicating potent cytotoxicity. Notably, compounds with the 4-trifluoromethyl substitution exhibited IC50 values ranging from 1.5 to 8.9 µM against colon cancer cells .

Enzyme Inhibition

The biological activity of this compound also extends to enzyme inhibition:

- Cyclooxygenase (COX) : Certain derivatives have been shown to moderately inhibit COX-2 and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammatory pathways.

- Cholinesterases : Compounds were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing dual inhibitory effects with IC50 values ranging from 5.4 µM to 24.3 µM depending on the specific substitution pattern on the phenyl ring .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound derivatives indicates that modifications to the phenyl ring significantly influence biological activity:

| Substituent | IC50 (µM) | Activity |

|---|---|---|

| 4-Trifluoromethyl | 5.4 | Strong AChE inhibitor |

| 3-Fluorophenyl | 10.4 | Moderate AChE inhibitor |

| 3-Chlorophenyl | 24.3 | Reduced AChE inhibition |

| 3,4-Dichlorophenyl | 1.5 | High cytotoxicity |

This table illustrates how different substituents can modulate both enzyme inhibition and cytotoxicity, highlighting the importance of molecular design in developing effective therapeutic agents.

Case Studies

- Cytotoxic Effects : A study evaluated various derivatives on SW480 and SW620 cells and found that compounds with a trifluoromethyl group significantly reduced cell viability, with some achieving over 90% reduction at specific concentrations .

- Inhibitory Activity Against Cholinesterases : Research indicated that derivatives such as those with a 4-trifluoromethyl substitution showed promising dual inhibition against both AChE and BChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Propiedades

IUPAC Name |

phenyl-[4-(trifluoromethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13H,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMMVPFDNDRZLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.